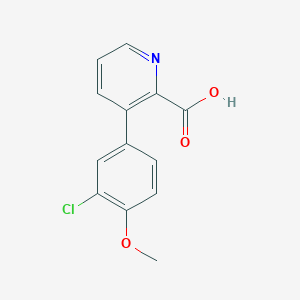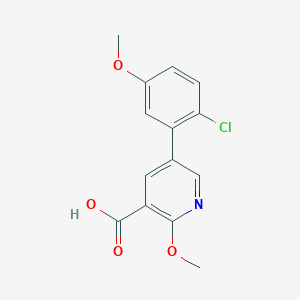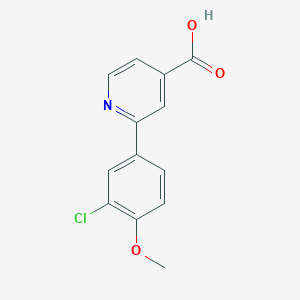
3-(3-Chloro-4-methoxyphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methoxyphenyl)picolinic acid, or 3-CMPPA, is a synthetic compound with a range of potential applications in scientific research. It is a compound with a wide variety of biochemical and physiological effects, and its properties make it an attractive prospect for use in laboratory experiments.
Aplicaciones Científicas De Investigación
3-CMPPA has a wide range of potential applications in scientific research. It has been used in studies of cell signaling pathways, as a tool to investigate the role of calcium in cell physiology, as a probe for the study of protein-protein interactions, and as a tool to study the effects of free radicals on cell metabolism. Additionally, 3-CMPPA has been used to study the effects of oxidative stress on cells, as well as to investigate the role of calcium in the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of 3-CMPPA is not yet fully understood. However, it is believed that 3-CMPPA acts as an inhibitor of calcium-dependent phospholipase A2. This enzyme is responsible for the release of arachidonic acid from cell membranes, which is then used by cells to produce a range of signaling molecules. By inhibiting this enzyme, 3-CMPPA can modulate the production of these signaling molecules and thus alter cellular physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMPPA have been studied in a range of organisms, including mice, rats, and humans. In mice, 3-CMPPA has been shown to reduce inflammation and to reduce the production of pro-inflammatory cytokines. In rats, 3-CMPPA has been shown to reduce the production of nitric oxide and to reduce the production of pro-inflammatory cytokines. In humans, 3-CMPPA has been shown to reduce the production of pro-inflammatory cytokines and to reduce the production of nitric oxide. Additionally, 3-CMPPA has been shown to reduce oxidative stress in cells, and to modulate the expression of genes involved in inflammation and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-CMPPA in laboratory experiments has a number of advantages. It is a relatively simple and cost-effective compound to synthesize, and its biochemical and physiological effects have been studied in a range of organisms. Additionally, 3-CMPPA can be used to modulate the expression of genes involved in inflammation and cell death, and it can be used to study the effects of oxidative stress on cells.
However, there are also some limitations to the use of 3-CMPPA in laboratory experiments. The exact mechanism of action of 3-CMPPA is not yet fully understood, and its effects on different organisms may vary. Additionally, 3-CMPPA may interact with other compounds and may produce unwanted side effects in some organisms.
Direcciones Futuras
The potential future directions for 3-CMPPA are numerous. Further research is needed to better understand the mechanism of action of 3-CMPPA and to determine its effects on a wider range of organisms. Additionally, 3-CMPPA could be used to study the effects of oxidative stress on cells in different tissues and organs, and could be used to investigate the role of calcium in the regulation of gene expression. Additionally, 3-CMPPA could be used to investigate the role of calcium in cell physiology, and could be used to study the effects of free radicals on cell metabolism. Finally, 3-CMPPA could be used to investigate the role of calcium in the regulation of inflammation and cell death.
Métodos De Síntesis
3-CMPPA is synthesized by a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenylacetic acid with 2-chloropropionic acid. This reaction results in the formation of a 2-chloro-3-chloromethyl-4-methoxyphenylacetic acid, which is then hydrolyzed to yield 3-CMPPA. This synthesis method is relatively simple and cost-effective, making it an attractive option for laboratory experiments.
Propiedades
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-11-5-4-8(7-10(11)14)9-3-2-6-15-12(9)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNQSXQGPMCGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%](/img/structure/B6391840.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391847.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391848.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391849.png)
![6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391860.png)








